molecular formula C23H17Br2ClN2 B10926101 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10926101
M. Wt: 516.7 g/mol
InChI Key: NXUTXIWQIQPJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes bromine, chlorine, and methylbenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often require the use of strong acids or bases as catalysts, along with solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or RNA could result in anticancer effects by interfering with cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17Br2ClN2

Molecular Weight

516.7 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Br2ClN2/c1-15-5-2-6-16(11-15)14-28-23(18-8-4-10-20(25)13-18)21(26)22(27-28)17-7-3-9-19(24)12-17/h2-13H,14H2,1H3

InChI Key

NXUTXIWQIQPJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.